Titanium oxalate

概要

説明

Titanium oxalate is a coordination compound consisting of titanium and oxalate ions. It is known for its unique properties and applications in various fields, including materials science, chemistry, and industry. The compound typically appears as a crystalline solid and is used in various chemical processes due to its reactivity and stability.

準備方法

Synthetic Routes and Reaction Conditions: Titanium oxalate can be synthesized through several methods. One common approach involves reacting titanium hydroxide with oxalic acid. This reaction typically occurs in an aqueous solution, where titanium hydroxide is dissolved in oxalic acid, leading to the formation of this compound. The reaction can be represented as:

生物活性

Titanium oxalate, a compound formed from titanium and oxalic acid, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological effects of this compound, focusing on its antimicrobial properties, interactions with biological systems, and implications for health.

This compound can be synthesized by dissolving titanium dioxide or titanic hydrate in hot potassium binoxalate. This process results in well-defined crystals that exhibit distinct properties relevant to their biological activity . The primary form of this compound studied is titanyl oxalate (TiO(C2O4)), which can influence various biological systems through its interactions with cellular components.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and related compounds. For instance, titanyl sulfate has been shown to inhibit the growth of several bacterial strains, including Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa. This inhibition is believed to occur through the disruption of bacterial serine proteases, leading to compromised motility and metabolism .

Table 1: Antimicrobial Efficacy of Titanium Compounds

| Compound | Target Bacteria | Mechanism of Action |

|---|---|---|

| Titanyl Oxalate | E. coli, S. typhimurium | Inhibition of serine proteases |

| Titanyl Sulfate | E. coli, S. typhimurium, P. aeruginosa | Disruption of metabolic processes |

| Ti(IV) bis(deferasirox) | Staphylococcus aureus (MRSA) | Iron chelation and transmetalation |

In a study involving white mice fed with titanyl oxalate incorporated into their diet, researchers observed an increase in lean mass and a significant reduction in total intestinal bacterial count. This suggests a bacteriostatic effect that may be linked to the acidification and dissociation of the compound during digestion .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Iron Chelation : Titanium compounds, including this compound, can chelate iron, which is essential for bacterial growth. By sequestering iron, these compounds limit its availability to bacteria, thus inhibiting their proliferation .

- Oxidative Stress : Some studies indicate that titanium nanoparticles induce oxidative stress in bacterial cells, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage .

- Alteration of Enzyme Activities : Exposure to titanium compounds has been shown to affect the activity of various antioxidant enzymes such as catalase (CAT), peroxidase (PER), and superoxide dismutase (SOD). For instance, treatment with titanium dioxide nanoparticles resulted in altered enzyme activities in both E. coli and Bacillus subtilis, indicating a significant impact on cellular metabolism .

Case Studies

- Study on Mice : In a controlled experiment, white mice were fed diets supplemented with titanyl oxalate. Results indicated not only increased lean mass but also a notable decrease in intestinal bacteria, suggesting potential applications in modulating gut microbiota .

- Antimicrobial Screening : A variety of titanium(IV) complexes were screened for antimicrobial activity. Only one complex demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the selective activity of these compounds against specific pathogens .

科学的研究の応用

Photocatalysis

Photocatalytic Activity

Titanium oxalate has been utilized in the synthesis of titanium dioxide (TiO₂) nanoparticles, which are known for their photocatalytic properties. Research indicates that this compound can be thermally converted to TiO₂, enhancing its photocatalytic efficiency under visible light conditions. For instance, carbon-doped anatase TiO₂ derived from this compound exhibits improved light absorption and higher electrical conductivity compared to pure TiO₂. This makes it suitable for applications such as water purification and air treatment through the degradation of organic pollutants .

Lanthanide-Doped this compound Clusters

Recent studies have investigated lanthanide-titanium oxalate clusters that enhance photocurrent response and photocatalytic activity. These clusters have shown significant improvements in dye degradation processes, attributed to the cooperative effects of lanthanide ions and oxalate doping . The incorporation of lanthanide ions into TiO₂ nanomaterials improves their photoelectric properties, making them effective for environmental remediation.

Energy Storage

Lithium-Ion Batteries

this compound is also explored as a precursor for synthesizing materials used in lithium-ion batteries. Carbon-doped TiO₂ derived from this compound demonstrates superior electrochemical performance, including enhanced lithium storage capacity and stability during charge-discharge cycles. This advancement is crucial for developing high-performance battery materials that are both efficient and sustainable .

Biomedical Applications

Corrosion Resistance in Implants

this compound has been investigated for its role in improving the corrosion resistance and bioactivity of titanium implants. Studies suggest that coatings formed from this compound can enhance the interaction between implants and biological tissues, promoting better integration and reducing rejection rates . This application is particularly relevant in orthopedic and dental implants where biocompatibility is critical.

Synthesis of Nanostructured Materials

Nanoparticle Formation

The synthesis of nanostructured titanium sub-oxides from this compound has gained attention due to their electrical conductivity and potential applications in various electronic devices. The controlled thermal reduction of this compound can yield nanoparticles with desirable properties for use in sensors, catalysts, and energy devices .

Case Studies

特性

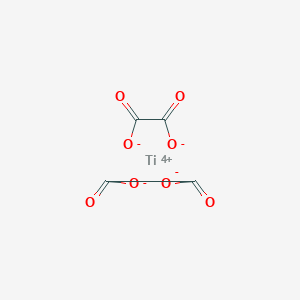

IUPAC Name |

oxalate;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Ti/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJSDUUHGVDNKL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4O8Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431191 | |

| Record name | Titanium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14677-00-0 | |

| Record name | Titanium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。